molecular formula C6H11BrN4 B13169408 5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine

5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13169408
M. Wt: 219.08 g/mol
InChI Key: SWFXRKKTRUPJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine (CAS 1700159-60-9) is a high-value brominated triazole derivative with the molecular formula C6H11BrN4 and a molecular weight of 219.09 g/mol. This compound, also known as 5-bromo-1-isobutyl-1H-1,2,4-triazol-3-amine, features a 1,2,4-triazole core functionalized with a bromo substituent and an isobutyl group, making it a versatile building block in medicinal chemistry and drug discovery . The 1,2,4-triazole scaffold is recognized as a privileged structure in pharmaceutical sciences, known for its diverse biological activities . This specific bromo- and amine-functionalized analog serves as a critical synthetic intermediate for developing novel therapeutic agents. Research into similar 1,2,4-triazole-based compounds has demonstrated their significant potential as potent enzyme inhibitors, showing activity against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease research . Furthermore, the structural features of this compound make it a valuable precursor for creating more complex molecules aimed at inhibiting key biological targets, such as the Pregnane X Receptor (PXR), a nuclear receptor involved in regulating drug metabolism . Its well-defined structure, characterized by spectroscopic data (IR, NMR, MS) as is standard for such intermediates, ensures reproducibility in research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C6H11BrN4

Molecular Weight

219.08 g/mol

IUPAC Name

5-bromo-1-(2-methylpropyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C6H11BrN4/c1-4(2)3-11-5(7)9-6(8)10-11/h4H,3H2,1-2H3,(H2,8,10)

InChI Key

SWFXRKKTRUPJPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NC(=N1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1H-1,2,4-triazole with isobutylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.

    Oxidation Reactions: Products include oxides or hydroxylated derivatives of the triazole ring.

    Reduction Reactions: Products include dihydro or tetrahydro triazole derivatives.

Scientific Research Applications

5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.

    Material Science: It is used in the synthesis of advanced materials such as polymers and nanomaterials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The triazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The bromine atom and isobutyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-methylpropyl group distinguishes this compound from others in the triazol-3-amine family. Key comparisons include:

Table 1: Substituent and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine 2-methylpropyl (N1), Br (C5) C₆H₁₀BrN₄ 217.08 (calc.) High lipophilicity (bulky alkyl)
5-Bromo-1H-1,2,4-triazol-3-amine None (N1), Br (C5) C₂H₃BrN₄ 177.97 Smaller size, higher polarity
5-Bromo-1-methyl-1H-1,2,4-triazole Methyl (N1), Br (C5) C₃H₄BrN₃ 177.99 Moderate lipophilicity
5-Bromo-1-(ethoxymethyl)-1H-1,2,4-triazol-3-amine Ethoxymethyl (N1), Br (C5) C₅H₉BrN₄O 221.06 Enhanced solubility (ether group)
5-[4-(4-fluorophenyl)piperazino]-1H-1,2,4-triazol-3-amine Piperazino-fluorophenyl (C5) C₁₂H₁₅FN₆ 262.29 Bioactivity (aromatic interaction)
  • Solubility: Ethoxymethyl and piperazino groups enhance water solubility, whereas 2-methylpropyl may reduce it .

Spectral and Analytical Data

  • IR Spectroscopy : NH stretches (~3307 cm⁻¹) and C-Br vibrations (~530 cm⁻¹) are consistent across brominated triazoles .
  • NMR : Aromatic protons in 5-(3-bromophenyl) analogs appear at δ 7.25–8.16 ppm, while alkyl substituents (e.g., 2-methylpropyl) show signals near δ 2.45 ppm (CH₃) .

Biological Activity

5-Bromo-1-(2-methylpropyl)-1H-1,2,4-triazol-3-amine is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The presence of a bromine atom and a branched alkyl substituent enhances its reactivity and interaction with biological targets, making it a promising candidate for pharmacological applications.

  • Molecular Formula : C₈H₁₃BrN₄
  • Molecular Weight : Approximately 219.08 g/mol
  • Structure : The compound features a bromine atom at the 5-position and a 2-methylpropyl group at the 1-position of the triazole ring.
PropertyDetails
Molecular FormulaC₈H₁₃BrN₄
Molecular Weight219.08 g/mol
Chemical StructureChemical Structure

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound likely binds to specific enzymes or receptors, modulating their activity. This mechanism is similar to other triazole derivatives known for their antibacterial effects.
  • Minimum Inhibitory Concentration (MIC) : Preliminary studies suggest that the MIC values for this compound against certain bacterial strains are comparable to standard antibiotics.

Antifungal Activity

The compound also demonstrates significant antifungal activity, which is characteristic of many triazole derivatives. Its structure allows it to interact effectively with fungal cell membranes and enzymes involved in sterol biosynthesis.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines:

  • Cell Lines Tested : A-549 (lung cancer) and HeLa (cervical cancer).
  • IC50 Values : The compound showed promising results with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutic agents like doxorubicin.

Case Studies

Several studies have documented the biological activity of triazole derivatives similar to this compound:

  • Study on Antibacterial Activity :
    • Objective : Evaluate the antibacterial efficacy against strains such as E. coli and S. aureus.
    • Findings : Compounds with similar structures exhibited MIC values lower than standard antibiotics, indicating enhanced antibacterial properties .
  • Study on Anticancer Activity :
    • Objective : Assess the cytotoxic effects on A-549 and HeLa cells.
    • Results : The tested compound displayed significant cytotoxicity with morphological changes in cancer cells consistent with apoptosis .

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